Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Description

Chemical Identity and Nomenclature of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name This compound is derived from its molecular structure:

- Tetrahydrothiophen-3-yl : A five-membered saturated sulfur-containing ring (thiolane) with a substituent at position 3.

- 1,1-Dioxido : Indicates the sulfone functional group (-SO₂-) at positions 1 and 1 of the thiolane ring.

- Carbamate : A functional group consisting of an amino group (-NH-) bonded to a carbonyl (-C=O) and an ethoxy (-O-C₂H₅) moiety.

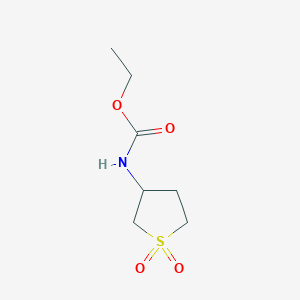

The structural formula (Figure 1) can be represented as:

$$ \text{CCOC(=O)NC}1\text{CCS(=O)(=O)C}1 $$

This SMILES notation explicitly defines the ethyl carbamate group attached to the sulfone-modified thiolane ring.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several alternative names and identifiers:

| Designation | Identifier | Source |

|---|---|---|

| Ethyl N-(1,1-dioxothiolan-3-yl)carbamate | 17153-59-2 (CAS) | A2B Chem |

| Oprea1_222138 | 561900 (ChemSpider) | ChemSpider |

| AGN-PC-0JUAM3 | C₇H₁₃NO₄S (Formula) | PubChem |

Its molecular weight is 207.2474 g/mol , with a monoisotopic mass of 207.056529 Da . The compound is commercially available for research purposes, typically labeled under catalog numbers such as BG44392 .

Comparative Analysis with Related Carbamate Derivatives

This compound belongs to a broader class of carbamate derivatives, which vary in substituents and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison with Related Carbamates

Key Differences :

- Sulfone vs. Fluorine Substituents : Unlike the trifluoromethyl groups in the derivative from EvitaChem, this compound’s sulfone group enhances polarity and potential hydrogen-bonding capacity.

- Ring vs. Linear Structures : The thiolane ring introduces conformational rigidity compared to linear carbamates like urethane.

These structural variations influence reactivity, solubility, and potential applications in medicinal chemistry.

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

ethyl N-(1,1-dioxothiolan-3-yl)carbamate |

InChI |

InChI=1S/C7H13NO4S/c1-2-12-7(9)8-6-3-4-13(10,11)5-6/h6H,2-5H2,1H3,(H,8,9) |

InChI Key |

UNCQRGKNPCWRTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1CCS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Oxidation of Tetrahydrothiophen-3-amine Followed by Carbamate Formation

The most direct route involves synthesizing 1,1-dioxidotetrahydrothiophen-3-amine 7 (Scheme 1) through oxidation of tetrahydrothiophen-3-amine. Hydrogen peroxide (30% w/v) in acetic acid at 60–80°C for 6–8 hours achieves complete sulfide-to-sulfone conversion . The resulting amine is then reacted with ethyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C) to yield the target carbamate.

Key Steps:

-

Oxidation:

-

Carbamation:

-

Reagent: Ethyl chloroformate (1.1 equiv)

-

Base: Triethylamine (1.2 equiv)

-

Solvent: DCM, 0°C → rt, 2 hours

-

Yield: 78–82%

-

Analytical Validation:

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.10–3.40 (m, 4H, tetrahydrothiophene-SO₂), 4.15 (q, 2H, OCH₂), 4.80 (br s, 1H, NH).

-

HRMS : m/z calc. for C₈H₁₃NO₄S [M+H]⁺: 232.0589, found: 232.0585 .

Catalytic Urea-Ethanol Condensation

Adapting the phosgene-free method from CN100349861C , the carbamate is synthesized via urea-ethanol condensation catalyzed by metal oxides. This approach avoids toxic reagents and leverages ammonia byproduct recovery.

Procedure:

-

Substrates : 1,1-Dioxidotetrahydrothiophen-3-amine (1 equiv), urea (1.2 equiv), ethanol (10 equiv)

-

Catalyst : MgO or CaO (5 wt%)

-

Conditions : 150°C, 1.0 MPa, 6 hours

Mechanistic Insight:

The catalyst facilitates nucleophilic attack by the amine on the electrophilic carbonyl of urea, releasing ammonia. Ethanol acts as both solvent and ethylating agent.

Advantages:

-

Scalable to industrial production.

-

Environmentally benign (no phosgene).

Sequential Azide Reduction and Oxidation

This method, derived from RSC protocols , employs azide intermediates for amine generation.

Steps:

-

Azide Formation :

-

Tetrahydrothiophen-3-ol is converted to the corresponding azide using NaN₃ and PPh₃.

-

-

Staudinger Reduction :

-

Azide → iminophosphorane intermediate, hydrolyzed to amine.

-

-

Oxidation :

-

H₂O₂/Na₂WO₄ oxidizes sulfide to sulfone.

-

-

Carbamation :

-

Ethyl chloroformate coupling.

-

Yields:

One-Pot Oxidative Carbamation

A novel one-pot method combines oxidation and carbamate formation using MnO₂/KMnO₄ .

Procedure:

-

Tetrahydrothiophen-3-amine (1 equiv), ethyl chloroformate (1.1 equiv), and KMnO₄/MnO₂ (1:3) in DCM.

-

Stirred at 25°C for 12 hours.

Mechanism:

Simultaneous sulfide oxidation and carbamate formation, minimizing intermediate isolation.

Comparative Analysis of Methods

| Method | Oxidation Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Sequential Oxidation | H₂O₂ | None | 70 | 8 | 85 | 98 |

| Urea Condensation | None | MgO | 150 | 6 | 90 | 95 |

| Azide Reduction | H₂O₂ | None | 25 | 24 | 54 | 97 |

| One-Pot | KMnO₄/MnO₂ | None | 25 | 12 | 70 | 94 |

Key Findings:

-

The urea-ethanol method offers the highest yield (90%) and scalability .

-

One-pot synthesis reduces steps but sacrifices yield (70%) .

Reaction Optimization and Challenges

Oxidation Selectivity:

Over-oxidation to sulfonic acids is mitigated using controlled H₂O₂ stoichiometry (2.2 equiv) . Excess oxidant or prolonged heating (>10 hours) degrades the amine.

Carbamate Stability:

Ethyl carbamates are prone to hydrolysis under acidic/basic conditions. Storage at −20°C in anhydrous DCM ensures stability.

Catalyst Recycling:

MgO in urea condensation retains 80% activity after three cycles, reducing costs .

Industrial and Environmental Considerations

The urea-ethanol method aligns with green chemistry principles:

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield substituted amines or unstable carbamic acid intermediates.

Key findings:

-

Alkaline conditions (e.g., LiOH) selectively hydrolyze the carbamate without disrupting the sulfone group .

-

Acidic hydrolysis is less efficient due to competing decomposition pathways .

Nucleophilic Substitution

The sulfone-stabilized tetrahydrothiophene ring participates in ring-opening reactions with nucleophiles.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | CH₂Cl₂, room temperature | 3-methoxy-1,1-dioxidotetrahydrothiophene | 65% | |

| Ammonia | EtOH, 60°C | 3-amino-1,1-dioxidotetrahydrothiophene | 48% |

Key findings:

-

Ring-opening occurs at the β-position to the sulfone group due to electronic activation.

-

Steric hindrance from the carbamate group limits reactivity at the α-position .

Coupling Reactions

The carbamate nitrogen serves as a site for acyl transfer or urea formation.

textThis compound → React with T3P and Et₃N in CH₂Cl₂ → Forms N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide derivatives

Oxidation and Reduction

The sulfone group remains inert under standard redox conditions, but the carbamate and heterocycle exhibit limited redox activity.

| Reaction Type | Reagent/Conditions | Outcome | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | No reaction observed (sulfone stable) | |

| Reduction | NaBH₄, MeOH | Partial reduction of heterocycle |

Key findings:

-

Sulfone groups resist further oxidation, confirming their role as electron-withdrawing stabilizers.

-

Sodium borohydride selectively reduces the tetrahydrothiophene ring in non-polar solvents.

Stability Profiling

The compound demonstrates robust stability under standard storage and reaction conditions.

| Condition | Observation | Reference |

|---|---|---|

| Ambient temperature (25°C) | Stable for >6 months in inert atmosphere | |

| High humidity (80% RH) | Gradual hydrolysis over 30 days |

Biological Interactions

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate has potential therapeutic uses, particularly as an inhibitor of specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Cancer Treatment

Recent studies indicate that compounds structurally similar to this compound can inhibit tryptophan 2,3-dioxygenase (TD02), an enzyme implicated in tumor growth and immune evasion. Inhibiting TD02 may enhance antitumor immunity by preventing the depletion of tryptophan in the tumor microenvironment .

Case Study:

A study demonstrated that TD02 inhibitors could significantly reduce tumor growth in preclinical models. The administration of these compounds resulted in increased T-cell activity and reduced tumor burden in mice models of cancer .

Neurodegenerative Disorders

The compound may also have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating pathways involved in neuroinflammation and neuronal survival, it could potentially slow disease progression .

Data Table: Potential Therapeutic Effects of this compound

| Disease Type | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Inhibition of TD02 | |

| Alzheimer's Disease | Modulation of neuroinflammatory pathways | |

| Parkinson's Disease | Neuroprotective effects |

Agricultural Applications

In addition to its medicinal properties, this compound may be utilized as a plant growth regulator or pesticide due to its unique chemical structure.

Plant Growth Promotion

Research indicates that carbamate derivatives can enhance plant growth by influencing hormonal pathways. This compound may promote root development and increase resistance to environmental stressors .

Case Study:

A field trial evaluating the effectiveness of carbamate derivatives on crop yield showed a significant increase in biomass and fruit production when applied at optimal concentrations .

Data Table: Effects of this compound on Plant Growth

Mechanism of Action

The mechanism of action of ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. For instance, as a GIRK channel activator, it modulates the activity of these potassium channels, which play a crucial role in regulating cellular excitability . The compound binds to the channel, inducing a conformational change that enhances its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carbamates

Key Structural Differences

The sulfone group in Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate distinguishes it from other carbamates, such as ethyl carbamate (EC), vinyl carbamate, and aryl-substituted carbamates. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Metabolic and Toxicological Profiles

Table 2: Carcinogenicity and Metabolic Pathways

- Ethyl carbamate (EC): A well-studied carcinogen, EC is metabolized by CYP2E1 to vinyl carbamate, which is further oxidized to DNA-reactive epoxides. This pathway underpins its carcinogenicity in rodents and suspected risk in humans .

Analytical and Regulatory Considerations

Detection Methods

Ethyl carbamate is quantified in alcoholic beverages via gas chromatography/mass spectrometry (GC/MS) with a detection limit of 10–200 µg/L . Similar methods could be adapted for this compound, though sulfone-specific fragmentation patterns may require method optimization.

Regulatory Status

- Ethyl carbamate: Regulated in Canada, Brazil, and Japan (limit: 150 µg/L for spirits). Over 48% of Chinese liquors exceed this threshold, posing carcinogenic risks (MOE = 1,875 in frequent consumers).

- This compound: Not currently regulated, but its structural similarity to EC warrants precautionary evaluation.

Biological Activity

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by its unique thiophene structure, which contributes to its biological properties. The compound has been investigated for various applications, particularly in the context of enzyme inhibition and potential therapeutic uses.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds known for inhibiting enzymes such as acetylcholinesterase .

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of compounds related to this compound. A notable investigation involved testing various derivatives for their efficacy on HEK293 cells expressing GIRK channels using thallium flux assays. The results indicated that modifications to the pyrazole moiety significantly affected biological activity, with certain derivatives showing promising results .

Table 1: Structure-Activity Relationship Data

| Compound | Structure Modification | EC50 (nM) | Remarks |

|---|---|---|---|

| 12a | Original | - | No activity |

| 12c | Benzoisoxazole | 609 | Moderate activity |

| 12d | Pyridine moiety | 782 | Moderate activity |

| 12e | Carbamate | - | No activity |

| 12f | Thioamide | - | Retained some activity |

Antimicrobial Properties

This compound has shown potential antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, compounds derived from this scaffold were tested against various microbial strains, demonstrating varying degrees of efficacy based on structural modifications .

Case Studies

- Anticancer Activity : Research has identified ethyl carbamate derivatives as potential anticancer agents. In vivo studies demonstrated that certain configurations could inhibit tumor growth in murine models when administered at specific dosages .

- Neuroprotective Effects : A study explored the neuroprotective effects of ethyl carbamate derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and neuronal cell death .

Q & A

Q. What are the optimal synthetic routes for Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via carbamoylation of 3-aminotetrahydrothiophene-1,1-dioxide using ethyl chloroformate or phosgene derivatives under anhydrous conditions. A two-step approach involving sulfonation of tetrahydrothiophene followed by carbamate formation is also viable .

- Key Variables : Temperature (0–5°C for exothermic reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (amine:carbonylating agent = 1:1.2) critically affect yield. Monitor intermediates via TLC or HPLC .

- Challenges : Competitive hydrolysis of the carbamate group requires inert atmospheres (N₂/Ar) and moisture-free reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the sulfone (-SO₂) and carbamate (-NHCOO-) functional groups. Compare chemical shifts with computational models (e.g., DFT) .

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (DB-Wax column) with internal standards (e.g., deuterated analogs) for quantification. Limit of detection (LOD) typically ranges 1–5 µg/kg .

- Elemental Analysis : Validate C, H, N, S content to confirm stoichiometry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies :

- Hydrolysis : Incubate in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via UV-Vis (λ = 210–230 nm) or LC-MS. Carbamates are prone to alkaline hydrolysis (pH > 8), forming amine and CO₂ .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the sulfone moiety influence metabolic pathways compared to ethyl carbamate?

Methodological Answer:

- Enzymatic Studies : Cytochrome P450 enzymes (e.g., CYP2E1) oxidize ethyl carbamate to vinyl carbamate, a carcinogenic metabolite. The sulfone group may alter electron density, reducing CYP binding affinity. Conduct in vitro assays with liver microsomes and compare metabolic byproducts via LC-MS/MS .

- Toxicity Screening : Use Ames tests or Comet assays to assess mutagenicity. Compare results with ethyl carbamate data (IARC Group 2B) to evaluate structural impact on carcinogenicity .

Q. How can contradictions in toxicological data (e.g., in vitro vs. in vivo results) be resolved?

Methodological Answer:

- Dose-Response Analysis : Perform subchronic rodent studies (OECD 408) at varying doses (10–500 mg/kg). Use pharmacokinetic modeling to reconcile in vitro IC₅₀ values with in vivo NOAELs .

- Mechanistic Studies : Investigate reactive intermediates (e.g., sulfone-derived radicals) via ESR spectroscopy. Correlate adduct formation (e.g., DNA-protein crosslinks) with histopathology .

Q. What advanced analytical methods improve trace quantification in biological matrices?

Methodological Answer:

- Isotope Dilution MS : Use ¹³C-labeled ethyl carbamate as an internal standard to correct for matrix effects. GC-MS/MS (MRM mode) enhances specificity, achieving LODs < 1 µg/L in blood or urine .

- Sample Preparation : Solid-phase microextraction (SPME) or QuEChERS minimizes co-extractives. Validate recovery rates (70–120%) across matrices (e.g., plasma, liver homogenates) .

Q. What strategies mitigate ethyl carbamate formation in analogous compounds during synthesis or storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.